

A Comparative Environmental Risk Assessment: Tetrachloropropene vs. Other Chlorinated Hydrocarbons

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Compound of Interest

Compound Name: *Tetrachloropropene*

Cat. No.: *B083866*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental risks associated with **tetrachloropropene** and other prevalent chlorinated hydrocarbons, namely tetrachloroethylene (PCE), trichloroethylene (TCE), and vinyl chloride (VC). The information presented is supported by experimental data to facilitate informed risk assessments and decision-making in research and development settings.

Executive Summary

Chlorinated hydrocarbons are a class of organic compounds widely used in industrial processes, leading to their frequent detection as environmental contaminants. Understanding their comparative environmental risk is crucial for mitigating potential harm to ecosystems and human health. This guide summarizes key environmental risk parameters, including acute toxicity, persistence, bioaccumulation, and carcinogenicity, for **tetrachloropropene** and three other significant chlorinated hydrocarbons. While data for tetrachloroethylene, trichloroethylene, and vinyl chloride are relatively comprehensive, there are notable data gaps for **tetrachloropropene**, particularly concerning its environmental fate and specific mechanisms of toxicity.

Data Presentation

The following tables summarize the quantitative data for the selected environmental risk parameters.

Table 1: Acute Toxicity Data

| Chemical | Test Organism | Route of Exposure | LD50 / LC50 | Citation |
|----------------------------|---------------------|--|--------------------------------------|----------|
| 1,1,2,3-Tetrachloropropane | Rat | Oral | 620 mg/kg (male), 700 mg/kg (female) | [1] |
| Rabbit | Dermal | 2100 mg/kg (male), 2200 mg/kg (female) | [1] | |
| Tetrachloroethylene | Rat | Oral | ~8100 mg/kg | [2] |
| Mouse | Inhalation (4-hour) | 2613 - 5200 ppm | [2] | |
| Trichloroethylene | Rat | Oral | 4920 mg/kg | |
| Mouse | Inhalation | 8450 ppm | | |
| Vinyl Chloride | Rat | Inhalation (4-hour) | 153,000 ppm | |

Table 2: Environmental Fate and Bioaccumulation

| Chemical | Log K _{ow} | Half-life in Air | Half-life in Water | Half-life in Soil | Bioconcentration Factor (BCF) | Citations |
|----------------------------|---------------------|--------------------|-------------------------------|--------------------|-------------------------------|-----------|
| 1,1,2,3-Tetrachloropropene | 3.92 (estimated) | Data not available | Data not available | Data not available | Data not available | |
| Tetrachloroethylene | 2.53 - 3.40 | ~100 days | Data not available | Data not available | 39 - 49 (fish) | [2][3] |
| Trichloroethylene | 2.29 - 2.62 | ~3-7 days | Months to years (groundwater) | Data not available | 17 (fish) | [4][5] |
| Vinyl Chloride | 1.39 | ~1.5 days | 27 minutes (stirred) | 0.2 - 0.5 days | 1.17 (fish) | [6][7] |

Table 3: Carcinogenicity Classification

| Chemical | IARC Classification | US EPA Classification |
|----------------------------|---|-------------------------------------|
| 1,1,2,3-Tetrachloropropene | Not classified | Not classified |
| Tetrachloroethylene | Group 2A: Probably carcinogenic to humans | Likely to be carcinogenic to humans |
| Trichloroethylene | Group 1: Carcinogenic to humans | Carcinogenic to humans |
| Vinyl Chloride | Group 1: Carcinogenic to humans | Group A: Human carcinogen |

Experimental Protocols

The experimental data cited in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

These guidelines ensure data quality and comparability across different studies and chemicals.

Acute Toxicity Testing

Oral Toxicity (LD50): The acute oral toxicity of **tetrachloropropene** was determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method)[8][9][10]. This method involves the following key steps:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.
- **Housing and Fasting:** Animals are housed in standard laboratory conditions and fasted overnight before administration of the test substance.
- **Dose Administration:** The test substance is administered in a single dose by oral gavage. The study proceeds in a stepwise manner using a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the first day and daily thereafter.
- **Endpoint:** The LD50 is estimated based on the mortality observed at different dose levels.

Dermal Toxicity (LD50): The acute dermal toxicity of **tetrachloropropene** was assessed using a method consistent with OECD Guideline 402 (Acute Dermal Toxicity)[4][11][12]. The general procedure is as follows:

- **Animal Selection:** Healthy young adult rabbits with intact skin are typically used.
- **Preparation of Skin:** Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
- **Application of Test Substance:** The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing for 24 hours.

- Observation: Animals are observed for mortality, signs of toxicity, and skin reactions for at least 14 days.
- Endpoint: The dermal LD50 is calculated based on the observed mortality at different dose levels.

Environmental Fate and Bioaccumulation

Partition Coefficient (Octanol-Water), Log K_{ow} : This parameter, a key indicator of a substance's potential to bioaccumulate, is determined using methods like the OECD Guideline 107 (Shake Flask Method)[13][14].

- Preparation: A solution of the test substance in n-octanol (saturated with water) is prepared.
- Equilibration: The octanol solution is shaken with a specific volume of water (saturated with octanol) in a vessel at a constant temperature until equilibrium is reached.
- Phase Separation: The octanol and water phases are separated, typically by centrifugation.
- Concentration Measurement: The concentration of the test substance in each phase is measured using a suitable analytical method.
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log K_{ow} .

Bioconcentration Factor (BCF): The BCF, which measures the accumulation of a chemical in an aquatic organism from water, is determined following protocols such as the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure)[15][16][17].

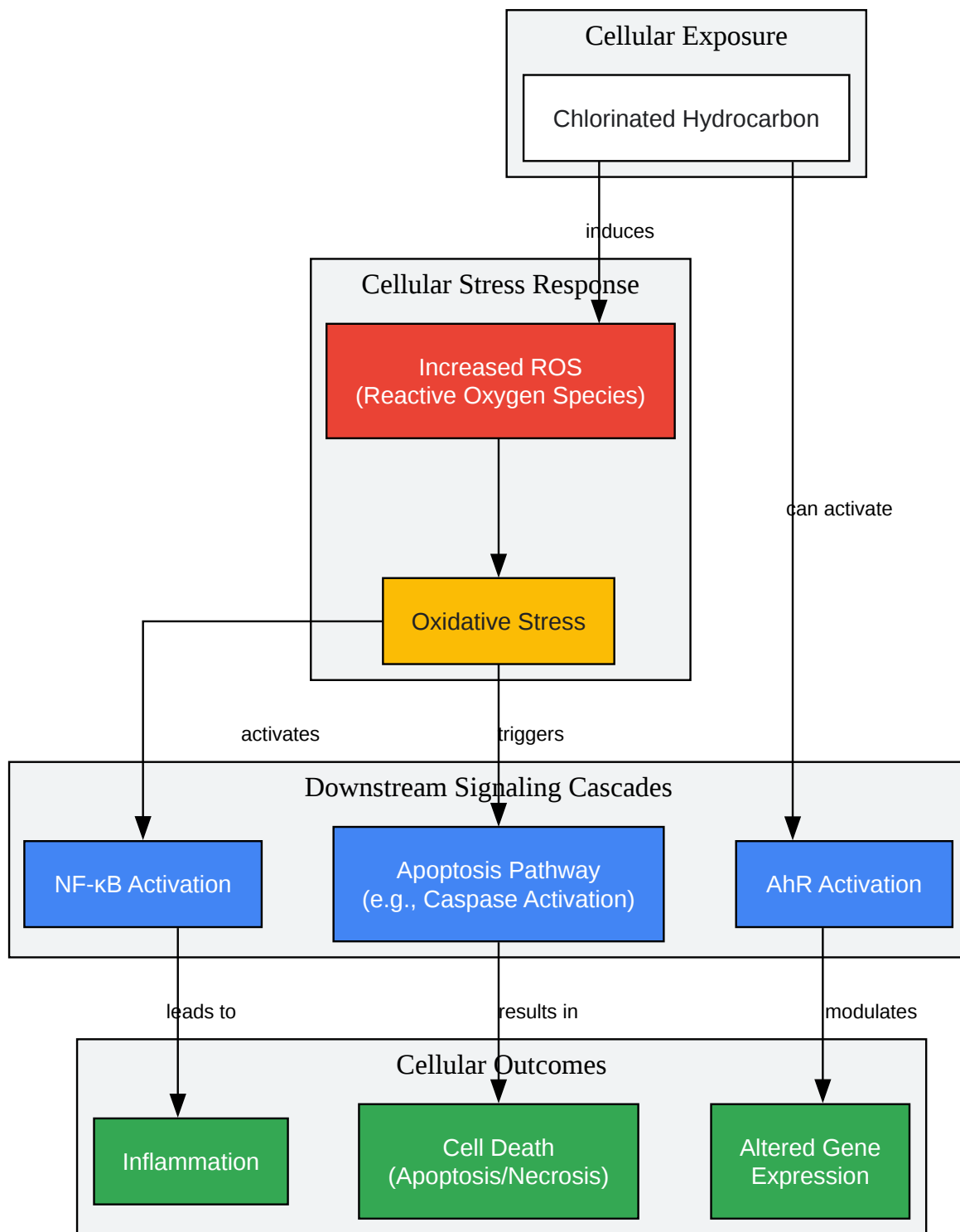
- Test Organism: A suitable fish species, such as rainbow trout or bluegill sunfish, is selected.
- Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in water under flow-through conditions for a defined period (e.g., 28 days).
- Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the elimination of the substance.

- Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
- Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

Mandatory Visualization

Hypothesized Signaling Pathway for Chlorinated Hydrocarbon-Induced Toxicity

While the specific signaling pathways affected by **tetrachloropropene** have not been definitively elucidated, a common mechanism of toxicity for many chlorinated hydrocarbons involves the induction of oxidative stress. This can lead to a cascade of downstream effects, including inflammation and apoptosis. The following diagram illustrates a plausible, generalized pathway.

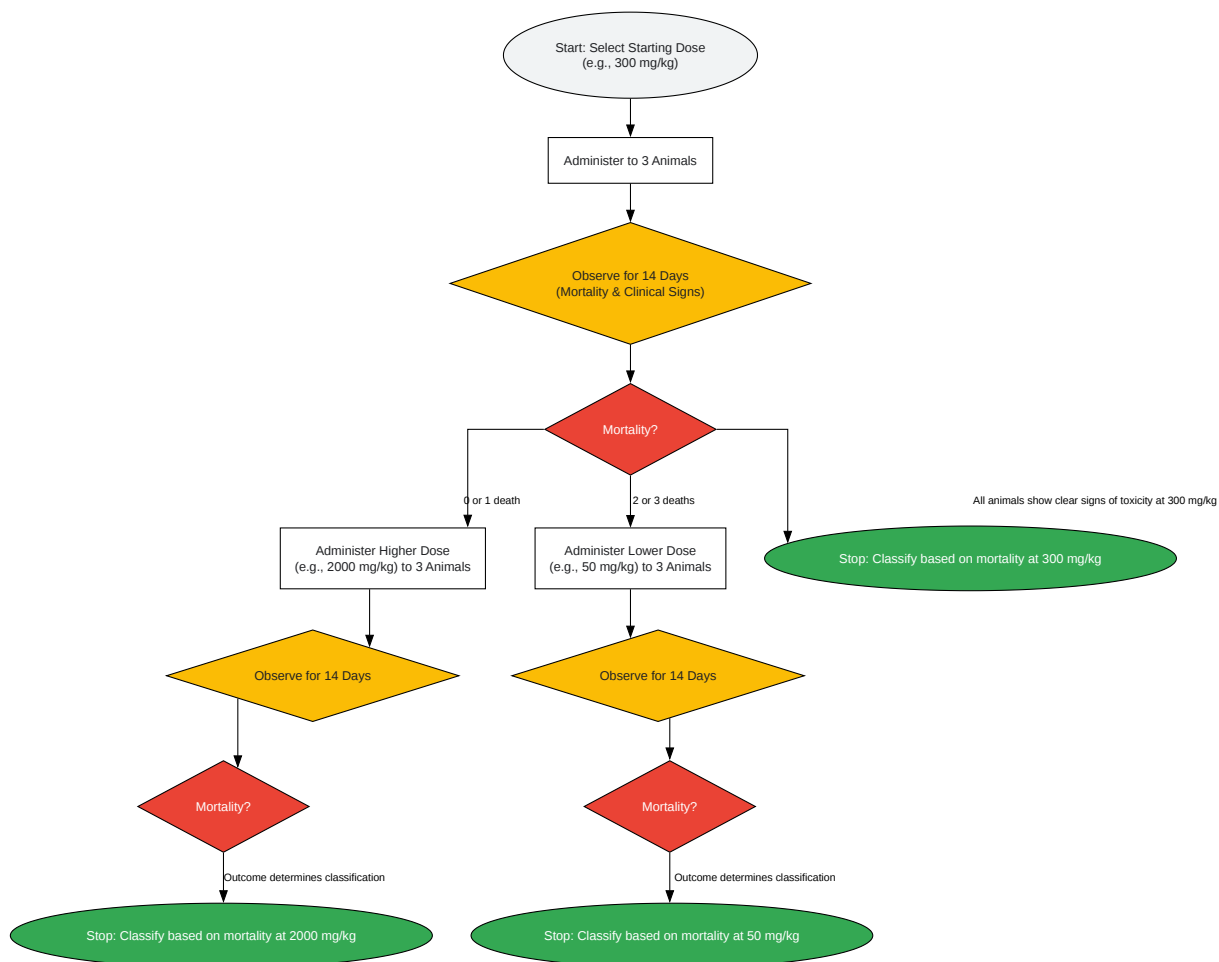


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Caption: Hypothesized signaling pathway for toxicity induced by chlorinated hydrocarbons.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram outlines the stepwise procedure of the Acute Toxic Class Method for determining oral LD50.



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